![molecular formula C25H20O3 B12219223 (2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12219223.png)
(2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a methylbenzylidene group, and a phenylprop-2-en-1-yloxy group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylbenzylidene Group: This step involves the condensation of the benzofuran core with 2-methylbenzaldehyde under basic conditions, typically using a base such as sodium hydroxide.
Attachment of the Phenylprop-2-en-1-yloxy Group: This is usually done through an etherification reaction, where the benzofuran core is reacted with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Biological Activity
The compound (2Z)-2-(2-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is an organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a benzofuran moiety, which is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Structural Characteristics
The molecular formula of the compound is C25H20O4, and its structural uniqueness arises from the combination of the benzofuran core with various substituents, including a phenylpropene derivative. This configuration suggests potential interactions with biological targets, making it a subject of interest in drug development.
Antioxidant Activity
Research indicates that compounds with a benzofuran structure often exhibit significant antioxidant properties . The presence of multiple aromatic rings in the structure may contribute to free radical scavenging abilities. In vitro assays have demonstrated that related benzofuran derivatives can inhibit oxidative stress markers, suggesting potential applications in preventing oxidative damage in cells.
Anticancer Properties
Studies have shown that similar benzofuran derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally related to this compound have been evaluated for their effects on various cancer cell lines, revealing IC50 values in the micromolar range, which indicates promising anticancer potential.
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (Breast Cancer) | 5.4 | Apoptosis induction |
Compound B | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
Enzyme Inhibition
The compound may also act as an inhibitor of monoamine oxidase (MAO) enzymes, which are critical in neurotransmitter metabolism. Preliminary studies have shown that similar compounds exhibit selective inhibition against MAO-A over MAO-B, indicating potential for treating mood disorders.
Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) |
---|---|---|
Compound C | 0.073 ± 0.003 | 1.06 ± 0.05 |
Compound D | 0.080 ± 0.005 | 1.37 ± 0.06 |
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Study on Antioxidant Activity : A study assessed the antioxidant capacity of various benzofuran derivatives using DPPH and ABTS assays, showing significant scavenging activity correlated with structural features.
- Anticancer Screening : In vitro testing on human cancer cell lines revealed that certain derivatives led to reduced cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis.
- MAO Inhibition Study : A comparative study on MAO inhibitors demonstrated that compounds with similar structures showed promising inhibitory profiles against MAO-A, supporting their potential therapeutic applications in neuropsychiatric disorders.
Properties
Molecular Formula |
C25H20O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-methylphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H20O3/c1-18-8-5-6-12-20(18)16-24-25(26)22-14-13-21(17-23(22)28-24)27-15-7-11-19-9-3-2-4-10-19/h2-14,16-17H,15H2,1H3/b11-7+,24-16- |
InChI Key |
KZBMHKAFNGTRAK-NRXDDIFHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.